3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole
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Overview
Description
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene is an organic compound with the molecular formula C24H18N4O2 and a molecular weight of 394.43 g/mol It is characterized by the presence of two 1,2,4-oxadiazole rings attached to a central benzene ring, with each oxadiazole ring further substituted with a tolyl group
Preparation Methods
The synthesis of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(3-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with a suitable coupling agent to form the desired product . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene involves its interaction with specific molecular targets. The oxadiazole rings can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s behavior in different environments. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene can be compared with other similar compounds, such as:
- 1,3-Bis[3-(2-tolyl)-1,2,4-oxadiazolyl]benzene
- 1,3-Bis[4-phenyl-5-methylthiazol-2-yl]benzene
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
- 5-(Chloromethyl)-3-(4-tolyl)-1,2,4-oxadiazole
These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical properties and applications. The uniqueness of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C24H18N4O2 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H18N4O2/c1-15-6-3-8-17(12-15)21-25-23(29-27-21)19-10-5-11-20(14-19)24-26-22(28-30-24)18-9-4-7-16(2)13-18/h3-14H,1-2H3 |
InChI Key |
VWZNXAWDEHOVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)C4=NC(=NO4)C5=CC=CC(=C5)C |
Origin of Product |
United States |
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